molecular formula C26H28N4O4S B11649226 (6Z)-6-{4-[2-(3,4-dimethylphenoxy)ethoxy]-3-methoxybenzylidene}-5-imino-2-propyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one

(6Z)-6-{4-[2-(3,4-dimethylphenoxy)ethoxy]-3-methoxybenzylidene}-5-imino-2-propyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one

Cat. No.: B11649226
M. Wt: 492.6 g/mol
InChI Key: HXYOOGCDPXIKMH-AKZCVUIYSA-N
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Description

The compound (6Z)-6-{4-[2-(3,4-dimethylphenoxy)ethoxy]-3-methoxybenzylidene}-5-imino-2-propyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one is a complex organic molecule belonging to the class of thiadiazolo[3,2-a]pyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes multiple functional groups, such as methoxy, dimethylphenoxy, and imino groups, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6Z)-6-{4-[2-(3,4-dimethylphenoxy)ethoxy]-3-methoxybenzylidene}-5-imino-2-propyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Thiadiazolopyrimidine Core: This step involves the cyclization of appropriate precursors, such as thiosemicarbazide and β-diketones, under acidic or basic conditions to form the thiadiazolo[3,2-a]pyrimidine core.

    Substitution Reactions: Introduction of the 3,4-dimethylphenoxy and methoxy groups through nucleophilic substitution reactions.

    Condensation Reaction: The final step involves the condensation of the substituted thiadiazolo[3,2-a]pyrimidine with an aldehyde or ketone to form the benzylidene moiety.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of high-throughput reactors, automated synthesis equipment, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and dimethylphenoxy groups, leading to the formation of corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can target the imino group, converting it to an amine.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like halogens (Br₂, Cl₂) or nucleophiles (NH₃, OH⁻) under appropriate conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate in organic synthesis.

Biology

Biologically, compounds of this class have shown potential as enzyme inhibitors, antimicrobial agents, and anticancer agents. The presence of multiple functional groups allows for interactions with various biological targets.

Medicine

In medicinal chemistry, this compound could be explored for its potential therapeutic effects. Its ability to interact with specific enzymes and receptors makes it a candidate for drug development.

Industry

Industrially, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (6Z)-6-{4-[2-(3,4-dimethylphenoxy)ethoxy]-3-methoxybenzylidene}-5-imino-2-propyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form hydrogen bonds, hydrophobic interactions, and van der Waals forces with these targets, leading to inhibition or activation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • (6Z)-6-{3-Chloro-4-[2-(3,4-dimethylphenoxy)ethoxy]-5-ethoxybenzylidene}-2-ethyl-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one
  • (6Z)-6-{3-Chloro-4-[2-(2,6-dimethylphenoxy)ethoxy]-5-methoxybenzylidene}-5-imino-2-isopropyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one

Uniqueness

The uniqueness of (6Z)-6-{4-[2-(3,4-dimethylphenoxy)ethoxy]-3-methoxybenzylidene}-5-imino-2-propyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one lies in its specific substitution pattern and the presence of multiple functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C26H28N4O4S

Molecular Weight

492.6 g/mol

IUPAC Name

(6Z)-6-[[4-[2-(3,4-dimethylphenoxy)ethoxy]-3-methoxyphenyl]methylidene]-5-imino-2-propyl-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one

InChI

InChI=1S/C26H28N4O4S/c1-5-6-23-29-30-24(27)20(25(31)28-26(30)35-23)14-18-8-10-21(22(15-18)32-4)34-12-11-33-19-9-7-16(2)17(3)13-19/h7-10,13-15,27H,5-6,11-12H2,1-4H3/b20-14-,27-24?

InChI Key

HXYOOGCDPXIKMH-AKZCVUIYSA-N

Isomeric SMILES

CCCC1=NN2C(=N)/C(=C/C3=CC(=C(C=C3)OCCOC4=CC(=C(C=C4)C)C)OC)/C(=O)N=C2S1

Canonical SMILES

CCCC1=NN2C(=N)C(=CC3=CC(=C(C=C3)OCCOC4=CC(=C(C=C4)C)C)OC)C(=O)N=C2S1

Origin of Product

United States

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